molecular formula C11H15NO3S B8393743 4-(Tert-butylsulfamoyl)benzaldehyde

4-(Tert-butylsulfamoyl)benzaldehyde

Cat. No.: B8393743
M. Wt: 241.31 g/mol
InChI Key: CAGOOZUXHMJQMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tert-butylsulfamoyl)benzaldehyde is a high-purity chemical reagent designed for advanced research and development applications. This compound serves as a versatile synthetic building block, particularly in medicinal chemistry and organic synthesis. Its molecular structure, which incorporates both an aldehyde and a tert-butylsulfamoyl group, makes it a valuable precursor for the construction of more complex molecules, such as enzyme inhibitors or drug candidates. The aldehyde functionality is highly reactive, enabling condensation, nucleophilic addition, and cyclization reactions. Researchers can utilize this reagent to develop novel compounds for screening and experimental purposes. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, and refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

N-tert-butyl-4-formylbenzenesulfonamide

InChI

InChI=1S/C11H15NO3S/c1-11(2,3)12-16(14,15)10-6-4-9(8-13)5-7-10/h4-8,12H,1-3H3

InChI Key

CAGOOZUXHMJQMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Benzaldehyde Derivatives

Substituent Effects and Reactivity

The table below compares key substituents, electronic effects, and applications of 4-(tert-butylsulfamoyl)benzaldehyde with related compounds:

Compound Name Substituent Electronic Effect Key Reactivity/Applications Evidence Reference
4-(Tert-butylsulfamoyl)benzaldehyde -SO₂NH-tBu (para) Strong electron-withdrawing Potential medicinal chemistry applications N/A (inferred)
4-(N,N-Dimethylamino)benzaldehyde -NMe₂ (para) Electron-donating Synthesis of cyanine dyes (e.g., indolo-thiopyrylium salts)
4-(N,N-Diethylamino)styrylbenzaldehyde -NEt₂ + styryl (para) Electron-donating Solvatochromic dyes in polymer matrices
4-(Bromomethyl)benzaldehyde -CH₂Br (para) Moderate electron-withdrawing Intermediate for Williamson ether synthesis
4-[18F]Fluorobenzaldehyde -F (para) Electron-withdrawing Radiopharmaceutical labeling (e.g., PET tracers)
4-(Trifluoromethyl)benzaldehyde -CF₃ (para) Strong electron-withdrawing Metabolic studies (aldehyde detection in MLM/HLM)
Key Observations:
  • Electronic Effects: The tert-butylsulfamoyl group is strongly electron-withdrawing, comparable to -CF₃ but more sterically demanding.
  • Steric Influence : The tert-butyl group may hinder reactions requiring spatial accessibility, contrasting with smaller substituents like -F or -CH₂Br.
  • Reactivity Trends: Amino-substituted analogs (e.g., -NMe₂, -NEt₂) exhibit electron-donating effects, stabilizing cationic intermediates in dye synthesis . Bromomethyl derivatives serve as alkylation agents in etherification or nucleophilic substitution . Fluorinated benzaldehydes are utilized in radiopharmaceuticals due to fluorine-18’s isotopic properties .

Q & A

Basic: What are the established synthetic routes for 4-(tert-butylsulfamoyl)benzaldehyde, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis of 4-(tert-butylsulfamoyl)benzaldehyde typically involves introducing the tert-butylsulfamoyl group onto a benzaldehyde scaffold. A plausible route is the reaction of 4-bromobenzaldehyde with tert-butylsulfamide under palladium-catalyzed cross-coupling conditions, similar to methods used for trifluoromethyl-substituted benzaldehydes . Optimization can include:

  • Catalyst screening : Use of Pd-based catalysts (e.g., Pd(OAc)₂ with phosphine ligands) to enhance coupling efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or toluene) to stabilize intermediates.
  • Temperature control : Reactions often proceed at 80–100°C to balance kinetics and side reactions.
  • Purification : Column chromatography or recrystallization from ethanol to isolate the product.
    Yield improvements may require iterative adjustments to molar ratios and reaction times .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing 4-(tert-butylsulfamoyl)benzaldehyde?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (δ ~10 ppm) and tert-butyl group (δ 1.3–1.4 ppm for nine equivalent protons). The sulfamoyl group’s NH protons may appear as broad singlets (δ 5–6 ppm) .
  • FT-IR : Stretching vibrations for C=O (~1700 cm⁻¹), S=O (~1350–1150 cm⁻¹), and N-H (~3300 cm⁻¹) validate functional groups .
  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding patterns, critical for understanding supramolecular interactions. For analogs like 4-(methylsulfonyl)benzaldehyde, C=O and sulfonyl groups dominate packing motifs .

Advanced: How does the tert-butylsulfamoyl group influence the compound’s reactivity in nucleophilic aromatic substitution or cross-coupling reactions?

Methodological Answer:
The tert-butylsulfamoyl group acts as a strong electron-withdrawing substituent, activating the benzene ring toward nucleophilic attack at the para position. For cross-coupling (e.g., Suzuki-Miyaura), steric hindrance from the tert-butyl group may slow reactivity, necessitating bulky ligands (e.g., XPhos) to stabilize intermediates . Kinetic studies on trifluoromethyl analogs suggest that electron-deficient aldehydes require elevated temperatures (e.g., 80°C) for efficient coupling .

Advanced: What strategies can resolve discrepancies in reported biological activity data for derivatives of 4-(tert-butylsulfamoyl)benzaldehyde?

Methodological Answer:
Contradictions in bioactivity (e.g., antimicrobial IC₅₀ values) often arise from assay variability. To mitigate:

  • Standardize protocols : Use consistent cell lines (e.g., E. coli ATCC 25922) and growth media .
  • Dose-response curves : Test multiple concentrations (e.g., 1–100 µM) with triplicate measurements.
  • Control experiments : Include reference drugs (e.g., azithromycin) and solvent controls (e.g., DMSO) .
  • Structure-activity relationships (SAR) : Correlate substituent effects (e.g., sulfamoyl vs. trifluoromethyl) with activity trends .

Advanced: How can computational modeling predict the hydrogen-bonding interactions of 4-(tert-butylsulfamoyl)benzaldehyde in crystal packing?

Methodological Answer:
Density Functional Theory (DFT) and graph-set analysis (as per Etter’s rules) model hydrogen-bonding networks. For example:

  • Electrostatic potential maps : Identify nucleophilic (aldehyde oxygen) and electrophilic (sulfamoyl NH) sites for hydrogen bonding .
  • Crystal packing simulations : Software like Mercury (CCDC) predicts dimerization via C=O···H-N interactions, analogous to 4-hydroxybenzaldehyde’s O-H···O networks .
  • Thermodynamic stability : Lattice energy calculations prioritize packing motifs with maximal hydrogen bonds and minimal steric clashes .

Basic: What are the safety considerations for handling 4-(tert-butylsulfamoyl)benzaldehyde, based on structural analogs?

Methodological Answer:
While specific toxicity data may be limited, analogs like 4-(bromomethyl)benzaldehyde require:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors.
  • First aid : Immediate flushing with water for eye/skin exposure and medical consultation .
  • Storage : Under argon at ambient temperatures to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.